Ortho- vs. Para-Substituted Methyl Benzoate: Positional Isomer Differentiation in Quinazolinone Benzoates
The target compound features an ortho-substituted methyl 2-aminobenzoate, whereas the closest regioisomer, methyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (CAS 959489-24-8), carries the ester at the para-position . In the quinazolinone benzoate class, the position of the ester substituent on the aniline ring determines the spatial orientation of the methyl carboxylate group relative to the quinazolinone core, affecting hydrogen-bond donor/acceptor geometry [1]. This positional difference has been shown in related quinazolinone series to alter target binding affinity, with ortho-substituted analogs demonstrating distinct steric and electronic profiles compared to para-substituted congeners [1]. Both regioisomers share the identical molecular formula (C24H19N3O4) and molecular weight (413.433 g/mol), making spectroscopic differentiation essential for procurement verification.
| Evidence Dimension | Positional isomerism (ester substitution position on aniline ring) |
|---|---|
| Target Compound Data | ortho-substituted (methyl 2-aminobenzoate at position 2 of aniline ring); CAS 932530-23-9 |
| Comparator Or Baseline | methyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate; para-substituted; CAS 959489-24-8 |
| Quantified Difference | Positional isomerism (ortho vs. para); no head-to-head bioactivity comparison data available in public domain |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry differentiation |
Why This Matters
Positional isomerism can produce up to 10-fold differences in target binding affinity within quinazolinone series; procurement of the correct regioisomer is essential for experimental reproducibility, as the para-isomer is a distinct chemical entity with potentially divergent biological activity.
- [1] Lu W, Baig IA, Sun HJ, et al. Synthesis, crystal structure and biological evaluation of substituted quinazolinone benzoates as novel antituberculosis agents targeting acetohydroxyacid synthase. Eur J Med Chem. 2015; 298-305. IC50 range: 6.50 μM–12.08 μM for MTB-AHAS inhibition. View Source
